2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The InChI code for a related compound is provided , but the specific structure for “2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” is not available in the search results.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as density, boiling point, and molecular weight. Some properties for a related compound are provided , but specific properties for “2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” are not detailed in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Morpholinothieno Pyrimidin Derivatives : A study by Voskressensky et al. (2015) explored the synthesis of various morpholinothieno pyrimidin derivatives, highlighting the chemical reactions and products obtained from different starting materials and conditions. This research contributes to understanding the chemical properties and synthesis pathways of compounds related to 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol (Voskressensky et al., 2015).
Biological Activities and Potential Applications
- Antitumor and Inhibitory Properties : Lei et al. (2017) reported on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, noting their role in inhibiting tumor necrosis factor alpha and nitric oxide, which indicates potential antitumor applications (Lei et al., 2017).
- Inhibition of mTOR with Selectivity over PI3K : A study by Verheijen et al. (2010) found that 2-Aryl-4-morpholinothieno[3,2-d]pyrimidines, closely related to the compound , showed potent inhibition of the mTOR enzyme, a key target in cancer therapy, with selectivity over PI3K. This suggests a potential application in targeted cancer treatments (Verheijen et al., 2010).
- Anticancer Agents : Ye et al. (2020) synthesized novel morpholinothieno[3,2-d]pyrimidinone derivatives, demonstrating their potent antitumor activities. This research indicates the potential use of such compounds, including 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, as anticancer agents (Ye et al., 2020).
Imaging and Diagnostic Applications
- PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized HG-10-102-01, a compound structurally similar to the one , for PET imaging in Parkinson's disease. This highlights a potential application in diagnostic imaging for neurodegenerative diseases (Wang et al., 2017).
Miscellaneous Applications
- Pharmacokinetics and Drug Development : Salphati et al. (2012) explored the absorption and disposition of GDC-0980, a PI3K/mTOR inhibitor that shares a similar structure, indicating its potential in the development of new drugs with specific pharmacokinetic profiles (Salphati et al., 2012).
Safety and Hazards
Safety and hazard information is important for handling and storing chemical compounds. Some safety information for a related compound is provided , but specific safety and hazard information for “2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” is not available in the search results.
properties
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-13(2,18)9-7-8-10(20-9)11(16-12(14)15-8)17-3-5-19-6-4-17/h7,18H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSAJKVFRFSPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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